REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([C:12]([CH3:14])=[CH2:13])=[N:5][C:6]([N+:9]([O-])=O)=[CH:7][CH:8]=1>C(O)C.[Pd]>[CH:12]([C:4]1[N:5]=[C:6]([NH2:9])[CH:7]=[CH:8][C:3]=1[O:2][CH3:1])([CH3:14])[CH3:13]
|
Name
|
|
Quantity
|
824 mg
|
Type
|
reactant
|
Smiles
|
COC=1C(=NC(=CC1)[N+](=O)[O-])C(=C)C
|
Name
|
|
Quantity
|
14.1 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
45.2 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred under hydrogen at 1 atm for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evacuated
|
Type
|
ADDITION
|
Details
|
back filled with hydrogen
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
CUSTOM
|
Details
|
reaction through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by chromatography (silica, 10 to 60% ethyl acetate in hexanes)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(C=CC(=N1)N)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.38 mmol | |
AMOUNT: MASS | 562 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |